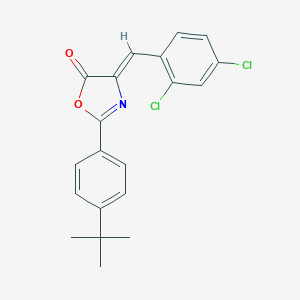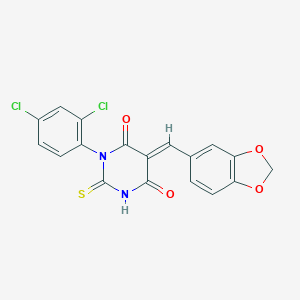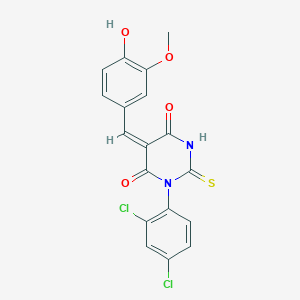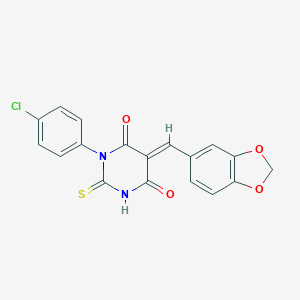
2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butylphenyl group and a dichlorobenzylidene group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-tert-butylbenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-2-(4-tert-butylphenyl)-4-(benzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-tert-butylphenyl)-4-(2-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-tert-butylphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of 2-(4-tert-butylphenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichlorobenzylidene groups differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C20H17Cl2NO2 |
|---|---|
Molekulargewicht |
374.3g/mol |
IUPAC-Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17Cl2NO2/c1-20(2,3)14-7-4-12(5-8-14)18-23-17(19(24)25-18)10-13-6-9-15(21)11-16(13)22/h4-11H,1-3H3/b17-10- |
InChI-Schlüssel |
JCASOXSAGYVHRH-YVLHZVERSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421834.png)
![3-bromo-N-[5-{4-nitrophenyl}-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B421835.png)



![(5E)-1-(2,4-dichlorophenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421842.png)
![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421845.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B421846.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B421848.png)
![[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B421852.png)
![1-(4-chlorophenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B421853.png)
![[4-[(E)-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B421855.png)
